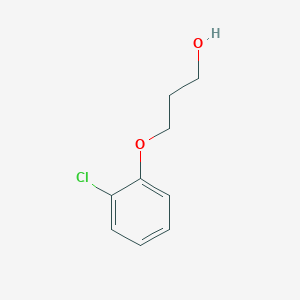

3-(2-Chlorophenoxy)propan-1-ol

Description

Significance of Aryloxypropanol Scaffolds in Synthetic Chemistry

The aryloxypropanolamine scaffold, a structure closely related to 3-(2-Chlorophenoxy)propan-1-ol, is of paramount importance in medicinal chemistry. This structural motif forms the backbone of most beta-blockers (β-blockers), a class of drugs widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. google.comwikipedia.org The development of these therapeutic agents, beginning in the 1960s, revolutionized cardiovascular medicine. wikipedia.org

The typical structure of these molecules features an aryloxy group connected to a propanolamine (B44665) side chain. The specific nature of the aryl group and the substituent on the amine can be varied to modulate the compound's selectivity for different β-adrenergic receptor subtypes (e.g., β₁ or β₂) and its pharmacokinetic properties. wikipedia.org Today, most clinically used β-blockers are aryloxypropanolamines. wikipedia.org Beyond their classic role as β-blockers, research continues to find new applications for aryloxypropanolamine derivatives, including as β₃-adrenergic receptor agonists for treating obesity and metabolic disorders, and even in reversing Alzheimer-like phenotypes in mouse models. google.comresearchgate.net The synthesis of these scaffolds often involves the reaction of a phenol (B47542) with an epoxide, such as epichlorohydrin (B41342), followed by the opening of the resulting epoxide ring with an appropriate amine. wikipedia.org

Interdisciplinary Research Landscape Pertaining to Chlorinated Organic Compounds

Chlorinated organic compounds, including chlorophenoxy derivatives, are a major focus of interdisciplinary scientific research, largely due to their widespread use and environmental persistence. researchgate.netresearchgate.nettaylorandfrancis.com Chlorophenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been used extensively in agriculture, leading to significant occupational and environmental exposure. inchem.org

The study of these compounds necessitates a multi-faceted approach, combining:

Environmental Science: To track their distribution and persistence in soil, groundwater, and the broader ecosystem. inchem.org

Toxicology: To understand their mechanisms of toxicity in humans and other organisms. For instance, chlorophenoxy compounds can cause a range of adverse effects, and their absorption and metabolism are critical areas of study. researchgate.net

Public Health: Epidemiological studies investigate potential links between exposure to these chemicals and various health outcomes. nih.gov

Analytical Chemistry: To develop sensitive methods for detecting and quantifying these compounds and their metabolites in environmental and biological samples. researchgate.net

This interdisciplinary effort is crucial for assessing the risks associated with chlorinated organic compounds and for developing strategies for remediation and regulation. researchgate.netinchem.org

Historical Development of Academic Inquiry into Propanol (B110389) and Phenoxy Structural Motifs

The academic inquiry into molecules containing propanol and phenoxy structural motifs is deeply intertwined with the history of modern pharmacology. A pivotal moment was the development of the first β-blockers by Sir James Black in the 1960s. wikipedia.org This research was driven by the goal of blocking the effects of adrenaline on the heart. wikipedia.org

The journey began with the discovery that dichloroisoproterenol (B1670464) (DCI), a derivative of the β-adrenoceptor agonist isoprenaline, acted as a β-antagonist. wikipedia.org Although DCI itself was not clinically useful, further medicinal chemistry efforts led to the synthesis of pronethalol and subsequently propranolol (B1214883), the prototypical β-blocker that is still in use today. wikipedia.org

Propranolol's structure features a naphthyloxy group (a type of aryloxy group) connected to a propanolamine chain. The success of propranolol spurred extensive research into other aryloxypropanolamine derivatives, leading to the development of a vast library of β-blockers with varied properties. This historical development showcases a classic example of rational drug design, where a fundamental understanding of a biological receptor and the structure-activity relationships of small molecules led to a major therapeutic breakthrough.

Current Research Gaps and Emerging Paradigms for this compound Studies

Despite the rich history and broad significance of its constituent structural motifs, dedicated academic research on this compound (CAS Number: 60222-56-2) is conspicuously absent from publicly accessible literature. fluorochem.co.ukbldpharm.com While supplier entries confirm its basic chemical properties, in-depth studies on its synthesis, characterization, reactivity, and potential applications are lacking.

This significant research gap suggests that this compound is likely utilized primarily as a building block or intermediate in the synthesis of more complex molecules. Its structure provides a reactive primary alcohol and a chlorinated aromatic ring, making it a potentially versatile precursor for creating a library of derivatives for screening in various applications. For example, a plausible synthetic route to obtain this compound could involve the reaction of 2-chlorophenol (B165306) with a C3 electrophile like 3-chloropropanol or epichlorohydrin under basic conditions, a common method for preparing aryloxy alcohols. researchgate.net

The emerging paradigm for a compound like this is not as a standalone functional molecule but as a key piece in the modular synthesis of larger, more complex target compounds. Future research could focus on:

Developing and optimizing a scalable synthesis for this compound.

Systematically exploring its reactivity , for instance, by esterifying or oxidizing the alcohol, or by performing further substitutions on the aromatic ring.

Using it as a starting material to synthesize novel compounds for screening in medicinal chemistry or materials science.

Publishing detailed spectroscopic data (NMR, IR, Mass Spectrometry) to facilitate its identification and use by other researchers. A request for custom synthesis of a related, more complex compound, 3-(2-chlorophenoxy)-2-(thian-4-yl)propan-1-ol, highlights the potential utility of such scaffolds in research and development. molport.com

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCKMYSAZZCGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 3 2 Chlorophenoxy Propan 1 Ol

Established Synthetic Pathways for 3-(2-Chlorophenoxy)propan-1-ol

The creation of this compound can be achieved through several synthetic strategies, primarily involving etherification reactions, and the reduction of related carbonyl compounds.

Etherification Reactions Utilizing Phenolic Precursors

A primary and widely utilized method for synthesizing this compound and its analogs is through Williamson ether synthesis. This approach involves the reaction of a phenoxide with a suitable alkylating agent. In the context of this compound, this typically involves the reaction of 2-chlorophenol (B165306) with a 3-carbon electrophile.

A common laboratory-scale synthesis involves the reaction of 2-chlorophenol with epichlorohydrin (B41342) in the presence of a base. The process begins with the alkylation of 2-chlorophenol, where it attacks the less sterically hindered carbon of epichlorohydrin, leading to the formation of an epoxide intermediate. This intermediate subsequently undergoes hydrolysis, either acid- or base-catalyzed, to open the epoxide ring and yield the desired 1-(2-Chlorophenoxy)propan-2-ol, an isomer of the target compound. vulcanchem.com A similar strategy using 4-chlorophenol (B41353) and epichlorohydrin is also well-established for producing the corresponding 1-(4-chlorophenoxy)-2,3-epoxypropane, which is then hydrolyzed.

Another variation of this etherification involves the reaction of a chlorophenol with a halogenated propanol (B110389). For instance, 3-chlorophenol (B135607) can be reacted with 1,3-dichloro-2-propanol (B29581) in the presence of aqueous sodium hydroxide (B78521) to form 1-(3-chlorophenoxy)-3-chloropropan-2-ol. While this specific example leads to a related structure, the underlying principle of phenoxide reacting with a haloalcohol is directly applicable to the synthesis of this compound by selecting the appropriate starting materials, namely 2-chlorophenol and 3-halo-1-propanol.

The reaction conditions for these etherification reactions are crucial for optimizing yield and purity. The choice of base, solvent, and temperature all play significant roles in the reaction's success.

Reductive Synthesis Strategies for Related Carbonyl Intermediates

An alternative synthetic route to this compound involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative. This two-step approach first establishes the chlorophenoxy ether linkage to a propanal or propanoic acid moiety, followed by reduction of the carbonyl group to the primary alcohol.

For example, the reduction of an ester like (±)-ethyl 2-phenoxypropionate can be achieved through asymmetric hydrogenation using a ruthenium-based catalyst, yielding (R)-2-phenoxypropan-1-ol with high enantiomeric excess. ualberta.ca This demonstrates the feasibility of reducing an ester to a primary alcohol within a similar molecular framework. While this example starts with a phenoxy and not a chlorophenoxy derivative, the methodology is transferable.

Similarly, the reduction of amides to alcohols is another viable strategy. High-throughput screening has identified catalytic systems capable of hydrogenating functionalized α-phenoxy amides to chiral alcohols with high yields and enantiomeric excess. researchgate.net

The choice of reducing agent is critical and depends on the nature of the carbonyl group. Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for converting aldehydes and ketones to alcohols. The reduction of carboxylic acids and their esters typically requires stronger reducing agents like LiAlH₄.

Evaluation of Catalytic Systems in Direct Synthesis

Recent advancements in catalysis offer potential for more direct and efficient syntheses of aryloxy alcohols. Transition metal-catalyzed reactions, in particular, have shown promise in forming C-O bonds and in the selective functionalization of molecules.

For instance, nickel-catalyzed cross-coupling reactions have been developed for the thioetherification of aryl chlorides with thiols, demonstrating the potential of such systems for forming heteroatom-carbon bonds. uwa.edu.au While this specific example pertains to sulfur, analogous systems for etherification are an active area of research.

Furthermore, catalytic systems are instrumental in reductive processes. The asymmetric hydrogenation of α-phenoxy esters to β-chiral primary alcohols is a prime example, where a ruthenium-based catalyst in conjunction with a chiral ligand achieves high activity and enantioselectivity. ualberta.ca The system operates through a dynamic kinetic resolution, where the ester undergoes base-assisted racemization, and the catalyst selectively hydrogenates one enantiomer. ualberta.ca

The development of novel catalytic systems is a continuous effort in organic synthesis. For the direct synthesis of this compound, this could involve the development of catalysts that can mediate the coupling of 2-chlorophenol with a 3-carbon synthon bearing a hydroxyl group, or catalysts that can selectively functionalize a propane-1,3-diol derivative.

Functional Group Transformations and Derivatization Strategies of this compound

The primary alcohol functional group in this compound is a key site for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Oxidation Reactions and Product Characterization

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 3-(2-chlorophenoxy)propanal, or further to the carboxylic acid, 3-(2-chlorophenoxy)propanoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the oxidation of a secondary alcohol analog, 1-(3-chlorophenoxy)-3-chloropropan-2-ol, to the corresponding ketone, Jones reagent (CrO₃/H₂SO₄) has been effectively used. Similar strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for the oxidation of primary alcohols to carboxylic acids. vulcanchem.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage.

The characterization of the oxidation products relies on standard spectroscopic techniques. For instance, in the oxidation of a related compound to a ketone, NMR spectroscopy would confirm the presence of a carbonyl group, and HPLC/GC-MS would be used to quantify purity.

Reduction Reactions and Resulting Analogues

The primary alcohol functional group of this compound is already in a reduced state. However, the aromatic chlorine atom can potentially be removed through reductive dehalogenation. Catalytic hydrogenation, often using a palladium catalyst and a hydrogen source, is a common method for such transformations. This would result in the formation of 3-phenoxypropan-1-ol.

While direct examples of the reduction of this compound were not found in the provided search results, the reduction of other functional groups within similar molecules is well-documented. For instance, the reduction of a ketone group to an alcohol is a common transformation. Additionally, the reduction of an ethoxy group on a phenyl ring is mentioned as a possible reaction for a related compound.

The resulting analogues from such reductions would have altered physical and chemical properties due to the removal of the chlorine atom.

Nucleophilic Substitution Reactions on the Aromatic Moiety

The 2-chlorophenoxy moiety of this compound is generally resistant to classical nucleophilic aromatic substitution (SNAr) reactions. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. nih.gov In the case of this compound, the chlorine atom is not sufficiently activated for substitution by common nucleophiles under standard conditions.

However, substitution can be achieved under more forcing conditions or through alternative mechanistic pathways. For instance, reactions involving very strong nucleophiles or the use of catalysts that promote a concerted nucleophilic aromatic substitution (CSNAr) could potentially lead to the displacement of the chloride. nih.gov While specific examples for this compound are not extensively documented in readily available literature, related compounds demonstrate that the chlorophenoxy group can participate in nucleophilic substitution, making it a versatile site for further functionalization. evitachem.com

Hydroxyl Group Derivatization to Form Esters and Ethers

The primary alcohol functional group in this compound is a key site for chemical modification, readily undergoing derivatization to form esters and ethers. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This transformation is often catalyzed by an acid or base. For example, derivatization with trifluoroacetic acid anhydride (B1165640) (TFAA) is a common method for preparing derivatives for analytical purposes, such as gas chromatography. oup.com

Etherification: The formation of ethers can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another alkyl halide. Additionally, the hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate substitution reactions. bccollegeasansol.ac.in For instance, the synthesis of tetraconazole (B1682234) involves the fluorination of a propan-1-ol derivative to form a tetrafluoroethylether. google.com

A study on the derivatization of complex bio-oils highlighted the selective reactivity of hydroxyl groups. Primary and secondary alcohols were shown to undergo oxidation in the presence of dimethyl sulfoxide (B87167) and acetic anhydride, while phenolic hydroxyl groups formed methylthiomethyl (MTM) ethers. nih.gov

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic acids, acid anhydrides, acyl chlorides | Esters |

| Etherification | Alkyl halides (with base), or conversion to tosylate followed by nucleophilic substitution | Ethers |

Asymmetric Synthesis and Enantioselective Approaches for this compound and Chiral Analogues

The development of methods for the asymmetric synthesis of chiral alcohols is a significant area of research, particularly for producing enantiomerically pure intermediates for pharmaceuticals. ontosight.ai

Biocatalysis, utilizing enzymes, offers an environmentally friendly and highly selective approach to producing enantiopure compounds. Lipases are particularly effective for the kinetic resolution of racemic alcohols.

A chemoenzymatic method for the synthesis of related chiral β-aryloxyalcohols, such as (S)-3-(4-chlorophenoxy)propan-1,2-diol, has been successfully developed using Pseudomonas fluorescens lipase (B570770) (PFL). nih.govresearchgate.net This process involves the kinetic resolution of a racemic mixture through enantioselective acylation, where the lipase preferentially acylates one enantiomer, allowing for the separation of the two. nih.govresearchgate.net In a specific study, PFL demonstrated high enantioselectivity (E = 153) and achieved a 50.2% conversion with an enantiomeric excess of 95.0% in just one hour. nih.govresearchgate.net The enzyme selectively acylated the R-enantiomer, leaving the desired S-enantiomer as the unreacted alcohol. nih.govresearchgate.net

Similarly, reductases from microorganisms like Saccharomyces cerevisiae have been used for the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantioselectivity. nih.gov For example, the reductase YOL151W from yeast was used to convert 3-chloro-1-phenyl-1-propanone into (S)-3-chloro-1-phenyl-1-propanol with 100% enantiomeric excess. nih.gov

| Enzyme | Substrate/Reactant | Product | Key Findings |

| Pseudomonas fluorescens lipase (PFL) | Racemic 3-(4-chlorophenoxy)propan-1,2-diol | (S)-3-(4-chlorophenoxy)propan-1,2-diol | High enantioselectivity (E=153), 95.0% ee, 50.2% conversion in 1 hr. nih.govresearchgate.net |

| Saccharomyces cerevisiae reductase (YOL151W) | 3-chloro-1-phenyl-1-propanone | (S)-3-chloro-1-phenyl-1-propanol | 100% ee, complete conversion of substrate. nih.gov |

Chiral auxiliaries are optically active compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. bccollegeasansol.ac.intcichemicals.com Once the desired stereocenter is created, the auxiliary is removed. bccollegeasansol.ac.intcichemicals.com This approach allows for the synthesis of a specific enantiomer from an achiral starting material. bccollegeasansol.ac.in The Evans aldol (B89426) reaction is a well-known example that utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective aldol additions. tcichemicals.com

Another strategy involves the use of chiral catalysts in asymmetric synthesis. ontosight.ai These catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). researchgate.net For instance, the organocatalytic asymmetric synthesis of β-blockers has been achieved with high enantioselectivity. researchgate.net The use of chiral reagents, while effective, can increase the cost of the synthesis. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inscispace.com Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. acs.org

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to pollution. mlsu.ac.inacs.org

Aqueous-Phase Reactions: Water is an attractive solvent for chemical reactions due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of related compounds, such as β-hydroxy selenides, has been successfully carried out in aqueous media. researchgate.net Phase-transfer catalysts can be employed to facilitate reactions between water-insoluble organic substrates and aqueous reagents. scispace.com For example, the synthesis of β-amino alcohol derivatives from phenols and epichlorohydrin has been achieved in a one-pot reaction using a lipase biocatalyst in the presence of a phase-transfer catalyst. scispace.com The use of aqueous sodium hydroxide has also been reported in the synthesis of triazole derivatives, where the reaction mixture is heated, and the product is extracted using an organic solvent. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify product purification. While specific solvent-free methods for this compound are not prominently detailed, the principles are widely applicable. For example, the synthesis of tris(chloromethyl)acetic acid, a related chlorinated compound, involves heating the reactants together without a solvent. orgsyn.org

Applying these green chemistry principles to the synthesis of this compound could involve exploring biocatalytic routes in aqueous media or developing solvent-free reaction conditions, thereby reducing the environmental impact of its production. scispace.com

Renewable Feedstock Utilization in Synthesis

The imperative for sustainable chemical manufacturing has spurred research into the utilization of renewable feedstocks for the synthesis of valuable chemical compounds. For this compound, a significant advancement lies in the adoption of a bio-based strategy starting from glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production. This approach circumvents the reliance on traditional petroleum-derived starting materials by first converting glycerol into a key intermediate, which is subsequently used to synthesize the target molecule.

The primary renewable route involves a two-stage process:

Biocatalytic or Chemocatalytic Conversion of Glycerol: Glycerol is transformed into key C3 platform molecules, such as 1,3-propanediol (B51772) or 3-chloro-1-propanol (B141029).

Etherification: The resulting intermediate is then reacted with 2-chlorophenol to form this compound.

Stage 1: Synthesis of Intermediates from Glycerol

Glycerol, as a renewable feedstock, can be converted to 1,3-propanediol through microbial fermentation. This biotechnological method is recognized for being environmentally friendly compared to conventional chemical syntheses. masterorganicchemistry.com Various microorganisms, including strains of Clostridium, Klebsiella, and genetically engineered Escherichia coli, are capable of catalyzing the conversion of glycerol to 1,3-propanediol. masterorganicchemistry.comrsc.org The process typically involves a two-step enzymatic reaction within the microorganism, starting with the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), followed by the reduction of 3-HPA to 1,3-propanediol. masterorganicchemistry.comchemicalbook.com Research has demonstrated the feasibility of achieving high yields of 1,3-propanediol from glycerol using optimized fermentation conditions. chemistrysteps.com For instance, under anaerobic conditions at 25 °C, Saccharomyces cerevisiae has been shown to convert glycerol to 1,3-propanediol with a yield of 42.3 wt% and a glycerol conversion of 93.6 wt%. chemistrysteps.com

Alternatively, direct hydrogenolysis of glycerol can produce 1,3-propanediol under milder conditions, representing a sustainable chemical pathway. libretexts.org

The resulting bio-derived 1,3-propanediol can then be converted to 3-chloro-1-propanol. A common method involves the reaction of 1,3-propanediol with hydrochloric acid, often using a catalyst such as benzenesulfonic acid to improve reaction efficiency and yield. chemicalbook.comgoogle.com This process has been demonstrated on a large scale, achieving high conversion rates and product purity. google.com

Below is a table summarizing the key aspects of producing intermediates from the renewable feedstock, glycerol.

| Intermediate | Precursor | Conversion Method | Key Catalysts/Microorganisms | Typical Conditions | Product Yield | Reference |

| 1,3-Propanediol | Glycerol | Microbial Fermentation | Saccharomyces cerevisiae | Anaerobic, 25 °C | 42.3 wt% | chemistrysteps.com |

| 1,3-Propanediol | Glycerol | Microbial Fermentation | Clostridium butyricum | Batch culture, 37 °C | 0.62-0.64 mol/mol glycerol | rsc.org |

| 3-Chloro-1-propanol | 1,3-Propanediol | Chlorination | Benzenesulfonic acid / HCl | 80-100 °C | >95% | google.com |

This table presents a selection of research findings and is not exhaustive.

Stage 2: Etherification to this compound

The final step in the renewable synthesis route is the etherification of 2-chlorophenol with the bio-derived 3-chloro-1-propanol. This reaction is typically accomplished via the Williamson ether synthesis, a well-established and versatile method for forming ether linkages. masterorganicchemistry.comchemistrysteps.com In this reaction, the sodium or potassium salt of 2-chlorophenol (the phenoxide) is prepared by treatment with a strong base, such as sodium hydroxide or potassium hydroxide. This phenoxide then acts as a nucleophile, attacking the carbon atom bearing the chlorine in 3-chloro-1-propanol in an SN2 reaction to displace the chloride and form the desired ether, this compound. masterorganicchemistry.comchemistrysteps.com

The general reaction scheme is as follows:

Phenoxide Formation: 2-Cl-C₆H₄OH + NaOH → 2-Cl-C₆H₄ONa + H₂O

Nucleophilic Substitution (Williamson Ether Synthesis): 2-Cl-C₆H₄ONa + Cl-CH₂CH₂CH₂-OH → 2-Cl-C₆H₄-O-CH₂CH₂CH₂-OH + NaCl

The efficiency of the Williamson ether synthesis is generally high, particularly with primary alkyl halides like 3-chloro-1-propanol, which favors the SN2 mechanism over competing elimination reactions. chemistrysteps.com While specific yield data for the synthesis of the ortho-chloro isomer is not as widely reported as for its para-chloro counterpart (Chlorphenesin), the fundamental principles of the reaction are broadly applicable.

This two-stage approach, leveraging glycerol as a starting material, represents a significant step towards the sustainable production of this compound, aligning with the principles of green chemistry by utilizing renewable resources and often employing milder, biocatalytic processes.

Molecular and Biochemical Interactions of 3 2 Chlorophenoxy Propan 1 Ol

Investigation of Molecular Targets and Binding Dynamics in Biological Systems (non-human, in vitro)

Comprehensive searches of scientific literature and chemical databases were conducted to identify studies on the molecular interactions of 3-(2-Chlorophenoxy)propan-1-ol. These searches included the compound's CAS number, 60222-56-2, to ensure specificity chiralen.comevitachem.com. The investigation focused on its potential to interact with various biological macromolecules in non-human, in vitro settings.

Exploration of Receptor Binding Affinities

Despite extensive searches, no specific studies detailing the receptor binding affinities of this compound were found in the available scientific literature. While research on structurally related compounds suggests that phenoxy derivatives can be investigated for their binding to various receptors, such as G-protein-coupled receptors (GPCRs) or nuclear receptors, through methods like radioligand displacement assays, no such data has been published for this compound itself nih.govgoogle.com. Methodologies for assessing receptor binding are well-established, often involving the use of cell membranes expressing the target receptor and measuring the displacement of a known radiolabeled ligand by the test compound mdpi.com. However, the application of these methods to this compound has not been documented in the reviewed sources.

Mechanistic Enzyme Inhibition and Activation Studies

There is a notable lack of published research on the mechanistic enzyme inhibition or activation by this compound. While related compounds containing a chlorophenoxy moiety have been investigated as potential enzyme inhibitors, for instance, against monoamine oxidase (MAO) or sphingosine (B13886) kinase 1 (SphK1), no specific IC₅₀ or Kᵢ values for this compound have been reported mdpi.com. Standard in vitro assays to determine enzyme inhibition typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor to measure the effect on reaction velocity frontiersin.org. However, results from such studies on this compound are not available in the public domain.

Ion Channel Modulation Mechanisms

No direct evidence or published studies on the modulation of ion channels by this compound were identified. Research on other molecules containing a chlorophenoxy group has shown potential for ion channel interaction, but these findings cannot be directly extrapolated to this compound nih.gov. The investigation of ion channel modulation typically employs electrophysiological techniques, such as patch-clamp recordings on cells expressing specific ion channels, to measure changes in ion flow in the presence of the compound. Such detailed mechanistic studies for this compound have not been reported in the reviewed literature.

Cellular Responses and Signaling Pathway Modulations (in non-human models, in vitro)

The cellular effects and modulation of signaling pathways by this compound remain largely uninvestigated in non-human, in vitro models according to available literature.

Analysis of Gene Expression Profiles

No studies were found that analyzed the gene expression profiles of any cell type in response to treatment with this compound. Methodologies for such analyses, like microarray or RNA-sequencing, are standard tools to understand how a compound affects cellular function at the transcriptional level oncotarget.comnih.gov. These techniques can reveal upregulation or downregulation of specific genes and provide insights into the cellular pathways affected. However, no such data is currently available for this compound.

Protein Interaction and Modulation Studies

There is no available data from studies investigating the specific protein interactions or modulation by this compound. Techniques such as affinity purification-mass spectrometry, yeast two-hybrid screens, or co-immunoprecipitation are commonly used to identify protein binding partners of small molecules drugbank.compasteur.fr. These methods could elucidate the cellular targets of this compound and the pathways it might influence. To date, no such research has been published.

Impact on Quorum Sensing and Biofilm Formation in Microbial Models

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. tums.ac.irsemanticscholar.org This system regulates various physiological activities, including the formation of biofilms—structured communities of microorganisms encased in a self-produced matrix. tums.ac.irdiscoveriesjournals.org Biofilms are a significant concern as they can confer resistance to antibiotics and the host immune system. discoveriesjournals.org

While direct studies on the impact of this compound on quorum sensing and biofilm formation are not prominent in the researched literature, the activity of structurally related compounds provides valuable insights. The chlorophenoxy moiety is a key feature in molecules that have been investigated for anti-QS properties.

For instance, a derivative containing a chlorophenoxy group, 1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol, was identified through computational screening and subsequent in vitro testing as a potential inhibitor of the LuxR master quorum sensing regulator in Vibrio harveyi. exlibrisgroup.comnih.gov This compound demonstrated a significant, dose-dependent reduction in bioluminescence, a QS-regulated phenotype. nih.gov Furthermore, it was shown to inhibit biofilm formation and motility in V. harveyi, suggesting that compounds with a chlorophenoxy propanol (B110389) scaffold can interfere with bacterial communication and community development. nih.gov

Additionally, synthetic compounds from the class of 1,3-bis(aryloxy)propan-2-amines, which share a similar core structure, have shown notable antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Although this study focused on direct antibacterial effects rather than QS-inhibition, it highlights the biological potential of the aryloxy-propane backbone in combating bacterial pathogens that are known to form biofilms. nih.gov These findings suggest that this compound could be a candidate for investigation as a modulator of quorum sensing and biofilm formation, warranting further specific studies.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. nih.gov For this compound, SAR analysis focuses on how modifications to the phenyl ring, the ether linkage, and the propanol chain affect its interactions with biological targets.

Influence of Substituent Variations on Molecular Interaction

The nature and position of substituents on the phenoxy ring are critical determinants of a molecule's physicochemical properties and, consequently, its biological activity. researchgate.net

Halogen Substituents: The chlorine atom at the ortho-position of the phenyl ring in this compound significantly influences its properties. The electron-withdrawing nature of chlorine can affect the acidity of the molecule and create potential for intramolecular hydrogen bonding, which in turn impacts stability and conformation. researchgate.net Studies on other chlorophenols have shown that the position and number of chlorine atoms can alter lipophilicity and metabolic stability. For related phenoxyacetic acid derivatives, chloro- and methoxy-substitutions on the aromatic ring resulted in compounds with high antifungal activity. researchgate.net In a series of 1,3-bis(aryloxy)propan-2-amines, derivatives with 3,4-dichloro substitutions on the phenyl rings showed potent antibacterial activity. nih.gov

Other Substituents: Research on analogous structures provides a predictive framework for other substitutions. For 1-(3-Chlorophenoxy)propan-2-one, it has been noted that electron-withdrawing groups (e.g., -NO₂) can enhance electrophilicity and reactivity. Conversely, bulky substituents, such as a methoxy (B1213986) group (-OCH₃), can introduce steric hindrance, potentially reducing the binding affinity to molecular targets.

The table below summarizes the observed influence of various substituents on the biological activity of compounds structurally related to this compound.

| Substituent/Variation | Position | Observed Effect on Related Compounds | Potential Implication | Reference(s) |

| Chlorine | ortho- | Enhances lipophilicity and metabolic stability; affects acidity and potential for intramolecular hydrogen bonding. | Modulates stability and target interaction. | researchgate.net |

| Dichloro | 3,4- | Potent antibacterial activity in 1,3-bis(aryloxy)propan-2-amine derivatives. | Increased antimicrobial efficacy. | nih.gov |

| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Phenyl ring | Enhance electrophilicity and reactivity. | Increased reactivity with biological nucleophiles. | |

| Bulky groups (e.g., -OCH₃) | Phenyl ring | Can reduce binding affinity due to steric hindrance. | Decreased target binding and biological activity. | |

| Methoxylated groups | Aromatic ring | Exhibited high antifungal activity in phenoxyacetic acid derivatives. | Potential for antifungal applications. | researchgate.net |

Stereochemical Aspects Governing Biological Recognition

While this compound itself is an achiral molecule, the introduction of chiral centers into its structure or its derivatives can have profound effects on biological recognition and activity. The importance of stereochemistry is paramount in the interaction between small molecules and biological macromolecules like enzymes and receptors, which are inherently chiral. ontosight.ai

For example, if a substituent were introduced at the C-2 position of the propanol chain, it would create a chiral center. The resulting enantiomers, (R)- and (S)-3-(2-Chlorophenoxy)propan-2-substituted-1-ol, would likely exhibit different biological activities. This stereoselectivity is evident in related compounds. Studies on the enzymatic reduction of various aryl ketones to their corresponding chiral alcohols have shown that enzymes often display a strong preference for producing one stereoisomer over the other (Prelog-selectivity). researchgate.net

Furthermore, the microbial degradation of bis-(1-chloro-2-propyl) ether by Rhodococcus sp. demonstrated stereospecificity, where the organism preferentially attacked the (S)-configured ether-linked carbon. oup.com The synthesis and biological evaluation of chiral compounds like (1R)-3-Chloro-1-phenylpropan-1-ol underscore that specific stereochemistry is often crucial for desired biological or pharmaceutical activity. ontosight.ai Therefore, any future development of derivatives of this compound would need to consider the stereochemical aspects to optimize biological recognition and efficacy.

In Vitro Biological Screening Methodologies for Mechanistic Elucidation (non-clinical endpoints)

To investigate the biological activity and elucidate the mechanism of action of this compound, a variety of in vitro screening methodologies can be employed. These non-clinical assays are crucial for identifying molecular targets and cellular effects.

Enzyme Inhibition Assays: These assays determine if the compound can inhibit the activity of specific enzymes. For a compound like this compound, testing against key enzyme families such as protein kinases or cytochrome P450 isoforms using spectrophotometric or fluorometric methods would be a logical starting point to identify potential molecular targets.

Antimicrobial and Anti-biofilm Assays: To assess the impact on microbial growth, minimum inhibitory concentration (MIC) assays can be performed against a panel of bacteria and fungi. nih.gov The Microplate Alamar Blue Assay (MABA) is a common method used to test for activity against Mycobacterium tuberculosis. jetir.org To specifically test for anti-quorum sensing activity, reporter strains that produce a measurable signal, such as bioluminescence (Vibrio harveyi) or pigment (Chromobacterium violaceum), can be used. nih.gov Biofilm inhibition can be quantified using methods like the crystal violet assay, which measures the total biofilm mass attached to a surface. nih.gov

Cytotoxicity and Antiproliferative Assays: The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This can be performed on various cell lines, including cancer cell lines (e.g., HeLa, MCF-7), to evaluate potential antiproliferative effects. researchgate.net Screening on 3D multicellular spheroids can also provide insights into a compound's efficacy in a model that better mimics solid tumors. researchgate.net

Receptor Binding Assays: Radioligand displacement assays can determine if the compound binds to specific receptors, such as G-protein-coupled receptors (GPCRs). This technique measures the ability of the test compound to displace a known radioactive ligand from its receptor, indicating binding affinity.

The table below outlines key in vitro screening methodologies applicable for the mechanistic elucidation of this compound.

| Methodology | Purpose/Endpoint | Example Application/Model | Reference(s) |

| Enzyme Inhibition Assay | Determine IC₅₀ against specific enzymes. | Protein kinases, Cytochrome P450 isoforms. | |

| Minimum Inhibitory Concentration (MIC) | Assess antimicrobial activity. | Gram-positive/negative bacteria (e.g., S. aureus), Fungi. | nih.gov |

| Bioluminescence Inhibition Assay | Screen for anti-quorum sensing activity. | Vibrio harveyi reporter strain. | nih.gov |

| Crystal Violet Assay | Quantify biofilm formation/inhibition. | Static biofilm model in microtiter plates. | nih.gov |

| MTT Assay | Evaluate cytotoxicity and antiproliferative effects. | Cancer cell lines (e.g., HeLa, MCF-7). | |

| Multicellular Spheroid Screening | Assess efficacy in a 3D cell culture model. | Breast cancer spheroids (MCF7). | researchgate.net |

| Radioligand Binding Assay | Determine binding affinity to specific receptors. | G-protein-coupled receptors (GPCRs). |

Environmental Dynamics and Biogeochemical Transformations of 3 2 Chlorophenoxy Propan 1 Ol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 3-(2-Chlorophenoxy)propan-1-ol, the primary abiotic pathways include photolysis, hydrolysis, and oxidation, which can occur in water, soil, and air.

Photodegradation, or photolysis, is a major degradation pathway for many environmental contaminants, driven by energy from sunlight. researchgate.net For aromatic compounds like this compound, photolysis can proceed through direct absorption of UV radiation or indirect processes involving photosensitizers. researchgate.netresearchgate.net The rate and products of photolysis are influenced by factors such as the wavelength of light, pH, and the presence of other substances in the environmental matrix. researchgate.netuc.pt

Direct photolysis involves the absorption of photons by the molecule, leading to an excited state that can undergo reactions like bond cleavage. The carbon-chlorine (C-Cl) bond is often susceptible to homolytic cleavage, resulting in dechlorination and the formation of a phenyl radical. This radical can then react with water to form hydroxylated derivatives. Another potential pathway is the cleavage of the ether linkage. uc.pt

Indirect photolysis is often more significant in natural waters and involves reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen, which are generated by dissolved organic matter under sunlight. researchgate.net These highly reactive species can attack the aromatic ring or the aliphatic side chain.

Studies on related chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), show that photolysis is a significant degradation route, with half-lives in water ranging from one to several weeks under aerobic conditions. who.int The process often follows first-order kinetics. researchgate.net While specific kinetic data for this compound is not extensively documented, its structural similarity to other photolabile chlorophenoxy compounds suggests it would undergo similar transformations. google.comjournals.co.za

Table 1: Potential Photolytic Transformation Products of this compound

| Transformation Pathway | Potential Product(s) |

| Reductive Dechlorination | 3-Phenoxypropan-1-ol |

| Ether Bond Cleavage | 2-Chlorophenol (B165306), Propan-1-ol |

| Ring Hydroxylation | Hydroxylated derivatives of this compound |

| Side-chain Oxidation | 3-(2-Chlorophenoxy)propanoic acid |

Hydrolytic Stability and Reaction Mechanisms

Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of this compound towards hydrolysis depends on the reactivity of its ether linkage. Generally, the aryl ether bond is chemically stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov

However, under more extreme pH conditions (highly acidic or alkaline) or elevated temperatures, hydrolysis can be accelerated. brainly.com The reaction mechanism would likely involve nucleophilic attack by a water molecule or hydroxide (B78521) ion on the carbon atom adjacent to the ether oxygen. For chlorophenoxy compounds, the ether bond is known to be relatively persistent. For instance, the herbicide isoproturon, which also contains a phenyl ether linkage, is quite persistent in water with a slow hydrolysis rate. who.int

Forced degradation studies on structurally similar compounds often require heating under acidic or basic conditions to observe significant breakdown. Therefore, in most natural surface waters, hydrolysis is not considered a major or rapid degradation pathway for this compound compared to photolysis or biodegradation.

Oxidative degradation in the environment is primarily mediated by highly reactive species, most notably the hydroxyl radical (•OH). These radicals are central to advanced oxidation processes (AOPs), which are used in water treatment and also occur naturally. jeeng.net Fenton's reagent (Fe²⁺ and H₂O₂) is a common source of •OH radicals in laboratory studies and can mimic natural oxidative processes. nih.gov

The degradation of chlorophenols and related compounds by AOPs has been studied extensively. jeeng.netnih.gov The reaction with •OH radicals is rapid and can lead to the complete mineralization of the organic compound to CO₂, H₂O, and chloride ions.

The primary mechanisms of oxidative attack on this compound would include:

Hydroxylation of the Aromatic Ring: The •OH radical can add to the benzene (B151609) ring, leading to the formation of hydroxylated intermediates. This is often the initial and rate-determining step.

Ether Bond Cleavage: The ether linkage can be attacked, leading to the formation of 2-chlorophenol and derivatives of propanol (B110389).

Side-Chain Oxidation: The propanol side chain can be oxidized, potentially forming an aldehyde and subsequently a carboxylic acid, 3-(2-Chlorophenoxy)propanoic acid.

Ring Opening: Following initial hydroxylation, further oxidation can lead to the opening of the aromatic ring, forming various aliphatic carboxylic acids, which are then further degraded.

Studies on the oxidation of 2-chlorophenol show that the process is effective, with degradation increasing at higher temperatures and in the presence of catalysts like iron ions. jeeng.net The degradation of 2,4-D, a related pesticide, via Fenton-type reactions yields 2,4-dichlorophenol (B122985) (2,4-DCP) as a primary intermediate, followed by ring-opening products. nih.gov This suggests that a primary degradation product of this compound via oxidation would be 2-chlorophenol.

Biotic Transformation and Microbial Degradation Studies

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of many organic pollutants from soil and water. researchgate.netresearchgate.net The ability of microbial communities to evolve metabolic pathways to utilize synthetic compounds as sources of carbon and energy is well-documented. nih.govresearchgate.net

The microbial degradation of chlorophenoxy compounds typically begins with an attack on either the ether linkage or the aromatic ring. researchgate.net For this compound, the breakdown would likely proceed through one of the following initial steps:

Ether Bond Cleavage: This is a common initial step in the degradation of phenoxy herbicides. It would release 2-chlorophenol and 3-hydroxypropanal (B37111) or propan-1-ol. The resulting 2-chlorophenol is a well-known microbial degradation intermediate, which is typically hydroxylated to form chlorocatechols. dntb.gov.ua The chlorocatechol ring is then cleaved by dioxygenase enzymes.

Hydroxylation of the Aromatic Ring: Microorganisms can introduce hydroxyl groups onto the aromatic ring, forming a chlorohydroxyphenoxy-propanol intermediate. This is often followed by dechlorination or ring cleavage.

Oxidation of the Alcohol Group: The terminal alcohol group of the propanol side chain could be oxidized to an aldehyde and then to a carboxylic acid, forming 3-(2-chlorophenoxy)propanoic acid. This acid could then undergo further degradation.

Studies on the degradation of the herbicide propanil (B472794) show that it is rapidly broken down by microbes into 3,4-dichloroaniline, demonstrating the susceptibility of related structures to microbial cleavage. researchgate.net Similarly, the biodegradation of propanol and other short-chain hydrocarbons is a well-established process in various microbial species. mdpi.com The degradation of the pesticide difenoconazole, which also has a complex chlorophenoxy structure, results in metabolites like 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol, indicating that cleavage of the parent molecule into distinct parts is a key pathway. ufmg.br

Table 2: Probable Microbial Metabolites of this compound

| Initial Degradation Step | Key Intermediate Metabolite(s) |

| Ether Bond Cleavage | 2-Chlorophenol, Propan-1-ol |

| Ring Hydroxylation | 3-(Chloro-hydroxyphenoxy)propan-1-ol |

| Side-chain Oxidation | 3-(2-Chlorophenoxy)propanoic acid |

| Further Degradation of 2-Chlorophenol | 3-Chlorocatechol |

Role of Microbial Enzymes in Biotransformation

Specific enzymes within microorganisms catalyze the degradation of xenobiotic compounds. The breakdown of this compound would likely involve several classes of enzymes. researchgate.net

Monooxygenases and Dioxygenases: These enzymes are crucial for initiating the attack on the aromatic ring. They incorporate one or two atoms of molecular oxygen into the substrate, respectively. A dioxygenase could hydroxylate the chlorinated ring to form a catechol derivative, a key step that prepares the ring for cleavage. dntb.gov.ua

Hydrolases: Ether-cleaving enzymes (etherases) or other hydrolases could be responsible for breaking the ether bond between the 2-chlorophenol and the propanol side chain. nih.govnih.gov

Dehalogenases: These enzymes specialize in removing halogen atoms from organic compounds. A dehalogenase could remove the chlorine atom from the aromatic ring, a critical detoxification step that often makes the resulting compound more amenable to further degradation. nih.govnih.gov

Dehydrogenases: Alcohol dehydrogenases could catalyze the initial oxidation of the propanol side chain to an aldehyde. nih.govijaem.net

The biotransformation of 1,3-dichloro-2-propanol (B29581) (DCP) to epichlorohydrin (B41342) by halohydrin dehalogenase in recombinant E. coli highlights the role of specific enzymes in modifying chlorinated propanol structures. nih.gov The ability of various bacteria, such as Pseudomonas and Aspergillus species, to degrade organophosphates and other pesticides relies on a suite of enzymes including hydrolases and esterases. researchgate.net While natural enzymes are often denatured by organic compounds, some microbial enzymes show remarkable stability and activity, making them effective catalysts for bioremediation. researchgate.net

Potential for Bioremediation of Related Chlorophenoxy Compounds

The bioremediation of chlorophenoxy compounds, a class of widely used herbicides, has been a significant area of research. Biodegradation by microorganisms is the primary mechanism for their removal from the environment. who.intresearchtrend.net Soil enrichment techniques have successfully isolated various microbial species capable of degrading these xenobiotics, often utilizing them as a source of carbon and energy. researchtrend.net

Microbial consortia often exhibit a greater capacity for degrading these complex molecules than individual species. For instance, a consortium of three bacterial species, Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, was found to degrade the herbicide mecoprop (B166265). oup.comscite.ai Initially, no single member could break down the herbicide alone, but A. denitrificans eventually adapted to use it as a sole growth substrate. oup.comscite.ai Similarly, mixed bacterial consortiums including genera like Rhizobium, Pseudomonas, and Rhodococcus have shown the capability to eliminate atrazine, another herbicide. researchtrend.net

The degradation of chlorophenoxy herbicides is often initiated by enzymes like α-ketoglutarate-dependent dioxygenases, which cleave the ether linkage of the side chain to form the corresponding phenols. asm.org The genetic basis for this degradation is also well-studied; for example, the ability of Pseudomonas sp. to degrade the chloroaromatic herbicide Dicamba is attributed to a large plasmid. researchtrend.net In the context of phenoxypropionate herbicides like dichlorprop (B359615) and mecoprop, specific dioxygenases, namely RdpA and SdpA, target the R and S enantiomers, respectively. asm.org

The potential for bioremediation extends to contaminated water sources. Studies have shown that natural bacterial degraders can be established in sand filters to treat groundwater contaminated with phenoxypropionate herbicides. nih.gov Genera such as Delftia, Rhodoferax, Sphingomonas, and Sphingobium have been identified as key degraders in these systems. nih.gov

Environmental Distribution and Persistence Modeling

The environmental distribution and persistence of chlorophenoxy compounds are governed by a combination of their physicochemical properties and environmental factors.

The mobility of chlorophenoxy herbicides in soil is largely dictated by their adsorption to soil particles and their potential for leaching. The organic carbon content of the soil is a primary factor influencing adsorption; higher organic content generally leads to greater adsorption and a decreased rate of degradation due to lower bioavailability. juniperpublishers.com Soil pH also plays a crucial role, with greater adsorption observed in more acidic soils. juniperpublishers.com

Chlorophenoxy herbicides are generally considered to have a marginal potential for leaching into groundwater. who.int However, factors such as the specific formulation of the compound and the presence of organic amendments can influence their mobility. juniperpublishers.comnih.gov For example, while some biochar amendments can increase sorption and reduce leaching, others may enhance mobility due to the presence of soluble organic compounds. nih.gov The addition of organic residues can increase the dissolved organic matter in the soil's aqueous phase, which can, in turn, enhance the leaching of some pesticides. mdpi.com

The degradation half-life of chlorophenoxy herbicides in soil varies depending on the specific compound and environmental conditions. For instance, dichlorprop has a half-life of 8–12 days, while that of 2,4,5-T is 12–59 days. who.int Mecoprop's half-life is reported to be 7–9 days, though residues can persist for up to two months. who.int

Table 1: Soil Half-Life of Selected Chlorophenoxy Herbicides

| Herbicide | Soil Half-Life | Reference |

|---|---|---|

| Dichlorprop | 8–12 days | who.int |

| 2,4,5-T | 12–59 days | who.int |

| Mecoprop | 7–9 days | who.int |

| MCPB | 4–6 days | who.int |

| 2,4-DB | < 7 days | who.int |

This table presents the typical degradation half-lives of various chlorophenoxy herbicides in soil, highlighting the general persistence of this class of compounds.

In aquatic environments, the behavior of chlorophenoxy compounds is influenced by factors such as water chemistry and sunlight. In basic waters, phenoxy herbicide esters are hydrolyzed to their anionic forms. who.int In acidic waters, photodegradation or vaporization tends to dominate. who.int The photolytic half-life of 2,4,5-T in near-surface waters has been estimated to be 15 days. who.int

The partitioning of these compounds between water and non-aqueous phases, such as sediments or organic matter, is a key aspect of their aquatic fate. The distribution constant (Kd) and dimerization constant (Kdim) are important parameters in understanding this partitioning behavior. rsc.org Studies on various chlorophenoxy acids have determined these constants in water-non-aqueous solvent systems, providing insights into their environmental distribution. rsc.orgresearchgate.net The octanol-water partitioning coefficient (logP) is another critical parameter, with higher values indicating greater lipophilicity and a higher potential for bioaccumulation. researchgate.net

Many chlorophenoxy herbicides, such as mecoprop and dichlorprop, are chiral, meaning they exist as two enantiomers (mirror-image isomers). The biological and physiological properties of these enantiomers can differ significantly. mst.edu Consequently, understanding their enantioselective degradation is crucial for accurately assessing their environmental fate. scite.aimst.edu

Microbial degradation of chiral chlorophenoxy herbicides is often enantioselective. For example, a bacterial consortium isolated from soil was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(−)-enantiomer unaffected. oup.comscite.ai Similarly, Sphingomonas herbicidovorans MH preferentially degrades the (S) enantiomer of dichlorprop over the (R) enantiomer. nih.gov This enantioselectivity is due to specific enzymes; S. herbicidovorans MH possesses two distinct α-ketoglutarate-dependent dioxygenases, one specific for the (R)-enantiomer and another for the (S)-enantiomer of mecoprop. nih.gov

The enantioselectivity of degradation can be influenced by environmental factors such as soil type and pH. asm.org In some cases, preferential degradation of the S-(−) enantiomer of dichlorprop and mecoprop has been observed in broadleaf weeds and soil, while degradation in grasses occurred without enantioselectivity. mst.edu The degradation rate in soil is generally slower than in plants. mst.edu

Ecotoxicological Mechanisms and Environmental Impact Assessments

The ecotoxicological effects of chlorophenoxy compounds have been studied in a variety of non-human organisms, with a focus on their impact on ecosystems.

Chlorophenoxy herbicides exhibit several mechanisms of toxicity in aquatic organisms. These include the uncoupling of oxidative phosphorylation, dose-dependent damage to cellular membranes, and disruption of acetyl-coenzyme A metabolism. orst.eduresearchgate.net The toxicity of these compounds to fish and aquatic invertebrates can vary significantly depending on the chemical formulation, with ester forms generally being more toxic than acid and amine salt forms. orst.edupublications.gc.ca This is likely due to the greater absorption rates of the more lipophilic esters through the gills. orst.edu

The degradation products of chlorophenoxy herbicides, such as chlorophenols, are also of ecotoxicological concern. researchgate.net Chlorophenols can cause oxidative stress in fish by generating reactive oxygen species, leading to lipid peroxidation and oxidative DNA damage. nih.govresearchgate.net They can also act as endocrine disruptors by affecting hormone levels and interfering with hormone receptors. nih.govresearchgate.net Furthermore, chlorophenols have been shown to be immunotoxic, altering the number of immune cells and suppressing immune responses in fish. nih.govresearchgate.net At higher concentrations, they can induce apoptosis (programmed cell death). nih.govresearchgate.net

Studies on specific chlorophenoxy herbicides have revealed varied effects. For example, 2,4-D has been shown to decrease antioxidant capacity and induce changes in energy metabolism and liver function in fish. mdpi.com While acetylcholinesterase (AChE) does not appear to be the primary target for chlorophenoxy herbicides, their transformation products have shown a higher inhibitory activity on this enzyme compared to the parent compounds. nih.gov

Table 2: Acute Toxicity of Selected Chlorophenoxy Herbicides to Aquatic Organisms

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| 2,4-D (acid and amine salts) | Fish and aquatic invertebrates | LC50 | >80 - 2244 | orst.edu |

| 2,4-D (esters) | Fish and aquatic invertebrates | LC50 | <1.0 - 14.5 | orst.edu |

| Dichlorprop (oral) | Rat | LD50 | 800 mg/kg | who.int |

This table provides a summary of the acute toxicity data for different formulations of 2,4-D in aquatic organisms and oral toxicity data for dichlorprop in mammals, illustrating the range of toxic effects.

Terrestrial Ecosystem Impact Research

The environmental fate of chlorophenoxy herbicides is primarily dictated by microbial degradation, with photolysis and hydrolysis also playing a role in their removal from the environment. who.int The persistence of these herbicides in soil is generally low to moderate. For instance, the half-life of dichlorprop in soil, which is structurally related to this compound, is estimated to be between 8 and 12 days, with near-complete disappearance within 14 days. who.int Similarly, the half-life of MCPA in soil is reported to be between 7 and 9 days. who.int However, factors such as soil type, temperature, moisture, and microbial activity can significantly influence the degradation rate. who.int Under anaerobic conditions, such as in some groundwater environments, the breakdown of these compounds is considerably slower. canada.ca

Given their chemical properties, including relatively high water solubility and low organic carbon adsorption coefficients for some analogues like 2,4-D, chlorophenoxy herbicides have the potential to leach into groundwater, particularly in soils with low organic matter and where water flow is rapid. canada.canih.gov

Impact on Soil Microbial Communities

Phytotoxicity

Chlorophenoxy herbicides are known for their selective herbicidal activity against broadleaf weeds. who.int While specific phytotoxicity data for this compound is not available, related compounds can cause a range of effects on non-target plants, including growth inhibition and morphological changes. The extent of phytotoxicity is dependent on the plant species, growth stage, and the concentration of the herbicide. researchgate.net

Due to the lack of specific research on this compound, the following data tables are based on findings for the related chlorophenoxy herbicide, 2,4-D, to provide a contextual understanding of potential terrestrial impacts.

Table 1: Soil Sorption and Mobility of 2,4-D in Various Urban Soils

| Soil ID | Organic Carbon (%) | Clay (%) | Sorption (%) |

| ATC | 7.66 | - | 58.31 |

| MAR | 0.21 | 7.5 | >26.00 |

| SAL | >0.21 | 1.2 | <26.00 |

Data adapted from a study on the movement and fate of 2,4-D in urban soils. The study indicated that higher organic carbon and clay content generally lead to increased sorption of the herbicide. nih.gov

Table 2: Environmental Fate of Selected Chlorophenoxy Herbicides

| Compound | Half-life in Soil | Primary Degradation Pathway |

| Dichlorprop | 8–12 days | Biodegradation |

| 2,4,5-T | 12–59 days | Biodegradation |

| Mecoprop | 7–9 days | Biodegradation |

| MCPB | 4–6 days | Biodegradation |

| 2,4-DB | < 7 days | Biodegradation |

This table summarizes the degradation half-lives of several chlorophenoxy herbicides in soil, highlighting the primary role of microbial breakdown. who.int

It is crucial to reiterate that the information presented is based on analogous compounds, and further research is necessary to determine the specific terrestrial ecosystem impact of this compound.

Advanced Analytical and Spectroscopic Characterization of 3 2 Chlorophenoxy Propan 1 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-resolution spectroscopy is indispensable for confirming the molecular structure of 3-(2-Chlorophenoxy)propan-1-ol and assessing its purity. Each technique offers a unique perspective on the molecule's chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, distinct signals are expected for the aromatic protons, the three methylene (B1212753) groups of the propanol (B110389) chain, and the hydroxyl proton. The aromatic region would show a complex multiplet pattern due to the four non-equivalent protons on the substituted benzene (B151609) ring. The aliphatic chain protons would appear as triplets and a multiplet, reflecting their coupling with adjacent methylene groups. The hydroxyl proton typically appears as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O). docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. docbrown.info The spectrum of this compound is expected to show nine unique signals: six for the aromatic carbons (two of which are substituted) and three for the aliphatic carbons of the propanol chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and chlorine), with the carbon attached to the ether oxygen (C-O-Ar) and the one bearing the hydroxyl group (C-OH) appearing further downfield. docbrown.info

Multi-dimensional NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation by establishing correlations between nuclei. A COSY spectrum would show cross-peaks between adjacent protons in the propanol chain (e.g., H-1' and H-2', H-2' and H-3'), confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.4 | Multiplet | 113 - 131 |

| Aromatic C-O | - | - | 154 |

| Aromatic C-Cl | - | - | 123 |

| O-C H₂- (C1') | ~4.1 | Triplet | ~68 |

| -CH₂-C H₂-CH₂- (C2') | ~2.1 | Multiplet (Quintet) | ~32 |

| -C H₂-OH (C3') | ~3.8 | Triplet | ~60 |

| -OH | Variable | Broad Singlet | - |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of its elemental composition with high accuracy. For this compound (C₉H₁₁ClO₂), the calculated exact mass of the molecular ion [M]⁺ is 186.04475 u.

A key feature in the mass spectrum is the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in two molecular ion peaks: [M]⁺ at m/z 186 and [M+2]⁺ at m/z 188, with a relative intensity of about 3:1. This pattern is a clear indicator of a chlorine-containing compound.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the alcohol's oxygen atom, leading to the loss of a •CH₂OH radical and the formation of a characteristic ion. savemyexams.com

Loss of Water: Dehydration of the alcohol can lead to a peak at [M-18]⁺. savemyexams.com

Cleavage of the Ether Bond: Scission of the C-O bond in the ether linkage can occur on either side of the oxygen, leading to fragments corresponding to the chlorophenoxy group or the propanol chain.

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, though this is less common than the cleavage of side chains. libretexts.org

Table 2: Predicted HRMS Fragments for this compound

| m/z (for ³⁵Cl) | Possible Fragment Ion | Description |

| 186.045 | [C₉H₁₁ClO₂]⁺ | Molecular Ion [M]⁺ |

| 168.034 | [C₉H₉ClO]⁺ | Loss of H₂O |

| 128.003 | [C₆H₄ClO]⁺ | Cleavage of ether bond (chlorophenoxy moiety) |

| 58.042 | [C₃H₆O]⁺ | Cleavage of ether bond (propanol moiety related fragment) |

| 31.018 | [CH₂OH]⁺ | Alpha-cleavage next to alcohol |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group absorbs IR radiation or scatters Raman light at a characteristic frequency, creating a unique "fingerprint" for the molecule. nih.govdocbrown.info

Key vibrational modes for this compound include:

O-H Stretch: A strong, broad absorption in the IR spectrum around 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol chain are observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-O Stretches: Two distinct C-O stretching bands are expected: one for the primary alcohol (C-OH) around 1050 cm⁻¹ and another for the aryl ether (Ar-O-C) around 1250 cm⁻¹.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 700-750 cm⁻¹ for an ortho-substituted chlorobenzene, provides evidence for the chloro-substituent. uantwerpen.beresearchgate.net

Raman spectroscopy provides complementary data, with aromatic ring vibrations and C-C backbone stretches often showing strong signals. nih.govresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| C-O (Aryl Ether) | Stretching | 1220 - 1280 |

| C-O (Primary Alcohol) | Stretching | 1030 - 1080 |

| C-Cl | Stretching | 700 - 750 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The primary chromophore in this compound is the 2-chlorophenyl group. Substituted benzene rings typically exhibit characteristic π → π* transitions. The presence of the chloro and alkoxy substituents on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Typical absorption maxima (λₘₐₓ) for this type of chromophore are expected in the UV region, around 270-280 nm.

Chromatographic Separation and Quantification Methodologies

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas chromatography (GC) is the preferred method for the analysis of semi-volatile compounds like this compound. The compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase inside a capillary column (e.g., a DB-5 column). google.com

The choice of detector is crucial for sensitivity and selectivity:

Flame Ionization Detector (FID): This is a universal and robust detector for organic compounds. ttb.gov It provides a response proportional to the mass of carbon, making it suitable for quantification when the sample matrix is relatively clean.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. Due to the chlorine atom in its structure, this compound would elicit a very strong response from an ECD, allowing for trace-level detection and quantification even in complex matrices.

Nitrogen-Phosphorus Detector (NPD): While highly selective for compounds containing nitrogen or phosphorus, the NPD would not be a suitable primary detector for this specific analyte.

For accurate quantification, GC analysis is often performed using an internal standard method to correct for variations in injection volume and instrument response. agriculturejournals.czresearchgate.net Coupling GC with a mass spectrometer (GC-MS) combines the separation power of GC with the definitive identification capabilities of MS, providing the highest level of confidence in both qualitative and quantitative results. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of compounds like this compound. amazonaws.com The development of a robust HPLC method is a systematic process that involves optimizing various chromatographic parameters to achieve the desired separation. amazonaws.com

Method Development: The process begins with understanding the physicochemical properties of the analyte, such as its solubility, polarity, and UV absorbance. amazonaws.com For this compound, reversed-phase HPLC is the most common approach. This technique utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. amazonaws.com

Key parameters optimized during method development include:

Column Selection: A C18 column is often the first choice, providing sufficient hydrophobicity to retain the molecule. researchgate.net

Mobile Phase Composition: A mixture of an aqueous solvent (like water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) is used. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities.

Detector Wavelength: A UV/VIS detector is commonly used, set at a wavelength where the analyte exhibits maximum absorbance, which for a phenoxy compound is typically in the 220-280 nm range. researchgate.net

Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are typical starting points to ensure reproducible retention times and peak shapes. researchgate.net

Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. amazonaws.comresearchgate.net Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Provides hydrophobic retention for separation. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH and improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Elution | Gradient | Ensures separation of impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Column Temp. | 30 °C | Ensures retention time reproducibility. |

| Detection | UV at 225 nm | Wavelength for sensitive detection of the aromatic ring. researchgate.net |